molecular formula C8H17NO2 B13209445 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol

Cat. No.: B13209445
M. Wt: 159.23 g/mol
InChI Key: SIRFCECSSDKGJH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring substituted with aminoethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxolane derivative.

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the oxolane ring.

    Reduction: Saturated oxolane derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The oxolane ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)oxolane: Lacks the dimethyl groups, making it less hydrophobic.

    2,5-Dimethyloxolane: Lacks the aminoethyl group, reducing its potential for biochemical interactions.

    3-(2-Hydroxyethyl)-2,5-dimethyloxolane: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol is unique due to the combination of its aminoethyl and dimethyl substitutions, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminoethyl)-2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-6-5-8(10,3-4-9)7(2)11-6/h6-7,10H,3-5,9H2,1-2H3

InChI Key

SIRFCECSSDKGJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(CCN)O

Origin of Product

United States

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